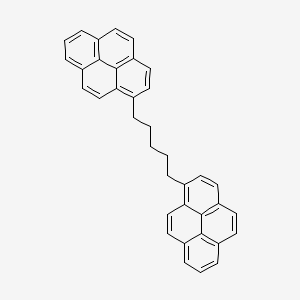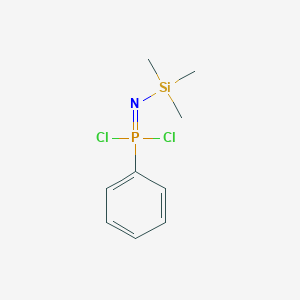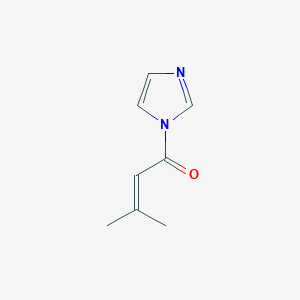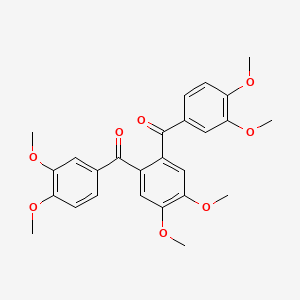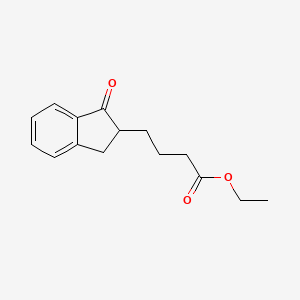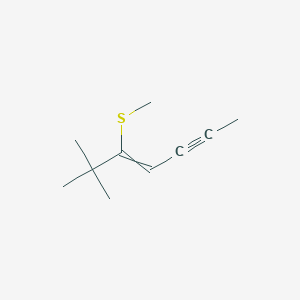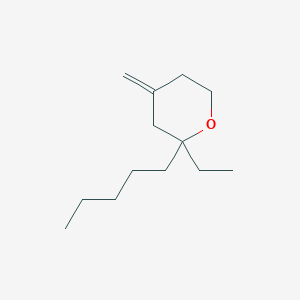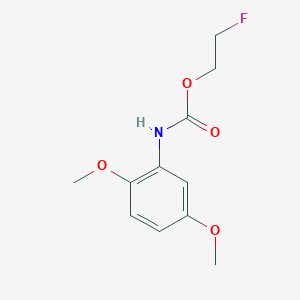
2-Fluoroethyl (2,5-dimethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl (2,5-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C11H14FNO4 It is a carbamate derivative, which means it contains the functional group -NHCOO-
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroethyl (2,5-dimethoxyphenyl)carbamate typically involves the reaction of 2,5-dimethoxyaniline with 2-fluoroethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Step 1: Dissolve 2,5-dimethoxyaniline in anhydrous dichloromethane.
Step 2: Add 2-fluoroethyl chloroformate dropwise to the solution while maintaining the temperature at 0°C.
Step 3: Stir the reaction mixture at room temperature for several hours.
Step 4: Purify the product by column chromatography to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroethyl (2,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate group can be hydrolyzed to form 2,5-dimethoxyaniline and 2-fluoroethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Hydrolysis: 2,5-dimethoxyaniline and 2-fluoroethanol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-Fluoroethyl (2,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl (2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Ethyl (2,5-dimethoxyphenyl)carbamate: Similar structure but lacks the fluoroethyl group.
Methyl (2,5-dimethoxyphenyl)carbamate: Similar structure but has a methyl group instead of the fluoroethyl group.
2-Fluoroethyl (4-methoxyphenyl)carbamate: Similar structure but has a different substitution pattern on the aromatic ring.
Uniqueness: 2-Fluoroethyl (2,5-dimethoxyphenyl)carbamate is unique due to the presence of both the fluoroethyl and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61986-44-5 |
|---|---|
Molecular Formula |
C11H14FNO4 |
Molecular Weight |
243.23 g/mol |
IUPAC Name |
2-fluoroethyl N-(2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C11H14FNO4/c1-15-8-3-4-10(16-2)9(7-8)13-11(14)17-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
HDQPPTBUSONAFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


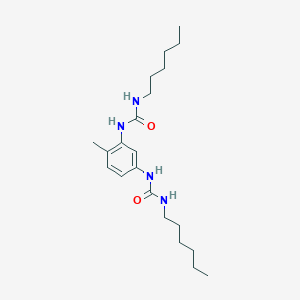
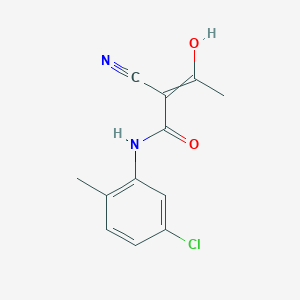
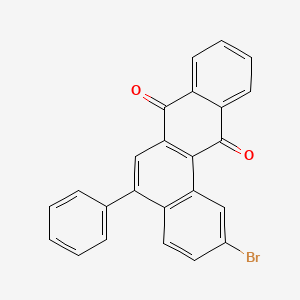
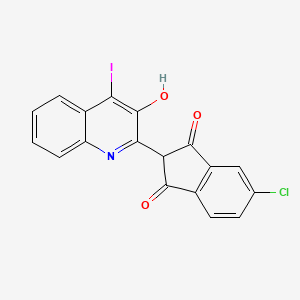
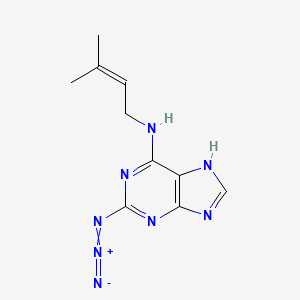
![Methyl 2-[5-(4-fluorophenyl)-3-oxocyclohexen-1-yl]acetate](/img/structure/B14564048.png)

